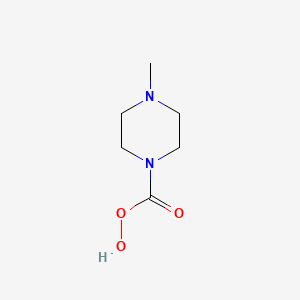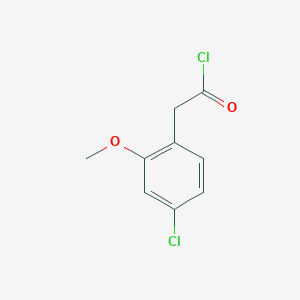
2-(4-Chloro-2-methoxyphenyl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chloro-2-methoxyphenyl)acetyl chloride is an organic compound with the molecular formula C9H8ClO2. It is a derivative of acetic acid and is characterized by the presence of a chloro and methoxy group on the phenyl ring. This compound is commonly used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methoxyphenyl)acetyl chloride typically involves the chlorination of 2-(4-Chloro-2-methoxyphenyl)acetic acid. One common method is to react 2-(4-Chloro-2-methoxyphenyl)acetic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-(4-Chloro-2-methoxyphenyl)acetic acid+SOCl2→2-(4-Chloro-2-methoxyphenyl)acetyl chloride+SO2+HCl
The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform to facilitate the removal of by-products.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and improved safety. The use of automated systems allows for precise temperature and pressure regulation, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chloro-2-methoxyphenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-Chloro-2-methoxyphenyl)acetic acid and hydrochloric acid.
Reduction: It can be reduced to 2-(4-Chloro-2-methoxyphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base like triethylamine (TEA) to neutralize the generated hydrochloric acid.
Hydrolysis: The reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
2-(4-Chloro-2-methoxyphenyl)acetic acid: from hydrolysis.
2-(4-Chloro-2-methoxyphenyl)ethanol: from reduction.
Scientific Research Applications
2-(4-Chloro-2-methoxyphenyl)acetyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the preparation of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: The compound is involved in the synthesis of drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-2-methoxyphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, the compound may modify the active site of enzymes or receptors, altering their activity and leading to therapeutic effects.
Comparison with Similar Compounds
2-(4-Methoxyphenyl)acetyl chloride: Similar structure but lacks the chloro group, resulting in different reactivity and applications.
4-Chloro-2-methylphenoxyacetyl chloride: Contains a methyl group instead of a methoxy group, leading to variations in chemical behavior and uses.
4-Methoxybenzoyl chloride: Similar functional group but attached to a benzoyl moiety, affecting its reactivity and applications.
Uniqueness: 2-(4-Chloro-2-methoxyphenyl)acetyl chloride is unique due to the presence of both chloro and methoxy groups on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules with specific biological activities.
Properties
Molecular Formula |
C9H8Cl2O2 |
|---|---|
Molecular Weight |
219.06 g/mol |
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C9H8Cl2O2/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3 |
InChI Key |
BUPPFVDKDWUPPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Z)-2-ethylhex-2-enyl] acetate](/img/structure/B13974645.png)

![Methyl 5-amino-6-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B13974664.png)
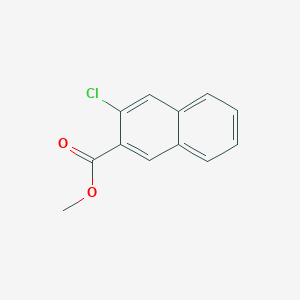
![(S)-1-[2-chloro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13974679.png)
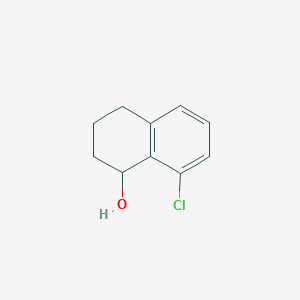
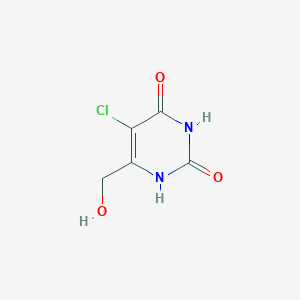
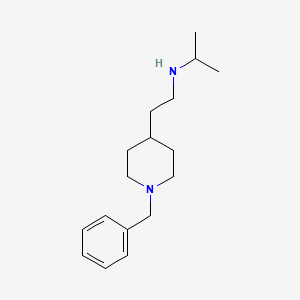
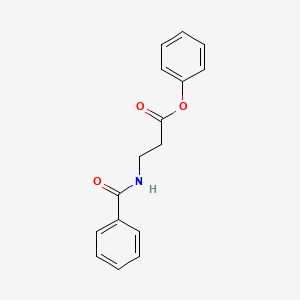
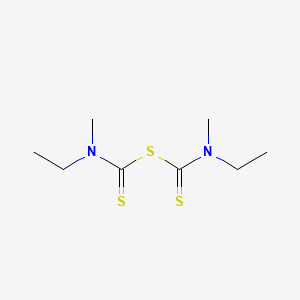
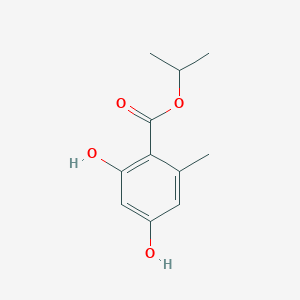
![8-ethyl-6-methyl-2-phenylamino-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13974706.png)

